1-[(6S)-6-(dicarboxy-1H-1,2,3-triazol-1-yl)-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid 1-[(6S)-6-(dicarboxy-1H-1,2,3-triazol-1-yl)-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13421607
InChI: InChI=1S/C14H12N6O10/c21-11(22)5-7(13(25)26)19(17-15-5)3-1-29-10-4(2-30-9(3)10)20-8(14(27)28)6(12(23)24)16-18-20/h3-4,9-10H,1-2H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t3-,4?,9?,10?/m0/s1
SMILES: C1C(C2C(O1)C(CO2)N3C(=C(N=N3)C(=O)O)C(=O)O)N4C(=C(N=N4)C(=O)O)C(=O)O
Molecular Formula: C14H12N6O10
Molecular Weight: 424.28 g/mol

1-[(6S)-6-(dicarboxy-1H-1,2,3-triazol-1-yl)-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid

CAS No.:

Cat. No.: VC13421607

Molecular Formula: C14H12N6O10

Molecular Weight: 424.28 g/mol

* For research use only. Not for human or veterinary use.

1-[(6S)-6-(dicarboxy-1H-1,2,3-triazol-1-yl)-hexahydrofuro[3,2-b]furan-3-yl]-1H-1,2,3-triazole-4,5-dicarboxylic acid -

Specification

Molecular Formula C14H12N6O10
Molecular Weight 424.28 g/mol
IUPAC Name 1-[(6S)-6-(4,5-dicarboxytriazol-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4,5-dicarboxylic acid
Standard InChI InChI=1S/C14H12N6O10/c21-11(22)5-7(13(25)26)19(17-15-5)3-1-29-10-4(2-30-9(3)10)20-8(14(27)28)6(12(23)24)16-18-20/h3-4,9-10H,1-2H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)/t3-,4?,9?,10?/m0/s1
Standard InChI Key FYIMVIJDHINDPL-PVBQMALRSA-N
Isomeric SMILES C1[C@@H](C2C(O1)C(CO2)N3C(=C(N=N3)C(=O)O)C(=O)O)N4C(=C(N=N4)C(=O)O)C(=O)O
SMILES C1C(C2C(O1)C(CO2)N3C(=C(N=N3)C(=O)O)C(=O)O)N4C(=C(N=N4)C(=O)O)C(=O)O
Canonical SMILES C1C(C2C(O1)C(CO2)N3C(=C(N=N3)C(=O)O)C(=O)O)N4C(=C(N=N4)C(=O)O)C(=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule (C₁₄H₁₂N₆O₁₀, MW 424.28 g/mol) contains two 1H-1,2,3-triazole rings substituted at positions 1 and 4 with dicarboxylic acid groups. These are bridged via a (6S)-configured hexahydrofuro[3,2-b]furan moiety, creating a rigid bicyclic framework . The stereochemistry at C6 introduces chirality, potentially influencing biological interactions.

Table 1: Molecular Properties

PropertyValue
IUPAC Name1-[(6S)-6-(4,5-dicarboxytriazol-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]triazole-4,5-dicarboxylic acid
Molecular FormulaC₁₄H₁₂N₆O₁₀
Molecular Weight424.28 g/mol
Chiral Centers1 (C6)
Hydrogen Bond Donors8 (4 × COOH, 4 × triazole N-H)
Hydrogen Bond Acceptors14

Spectroscopic Signatures

Though experimental data are unavailable, computational predictions suggest:

  • IR: Strong absorption bands at 1700-1750 cm⁻¹ (C=O stretch), 2500-3300 cm⁻¹ (O-H/N-H stretches).

  • NMR: Multiplets between δ 3.5-5.5 ppm for furan protons, downfield shifts for triazole carbons (δ 140-160 ppm in ¹³C NMR) .

Synthetic Approaches and Challenges

Retrosynthetic Analysis

The molecule can be dissected into two triazole-dicarboxylic acid units linked through a furan bridge. Key synthetic strategies likely involve:

  • Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): For regioselective triazole formation .

  • Furan Ring Construction: Via iodocyclization of allylated precursors, as demonstrated in related naphthoquinone-triazole hybrids .

Proposed Synthetic Pathway

  • Triazole Precursor Synthesis:

    • Diazotization of aminofuran derivatives followed by azide-alkyne click chemistry .

  • Furan Bridging:

    • Oxidative coupling of dihydroxyfuran intermediates under Mitsunobu conditions .

  • Carboxylic Acid Installation:

    • Hydrolysis of nitrile or ester precursors under acidic/basic conditions .

Table 2: Comparison with Analogous Syntheses

Compound ClassYield (%)Key ReactionReference
Furocoumarin-triazoles56-78CuAAC with azidooreoselone
Triazole-oxadiazoles65Cyclodehydration
Naphthoquinone-triazoles82Iodocyclization

Biological and Chemical Properties

Physicochemical Behavior

  • Solubility: Estimated logP = -1.2 (Highly hydrophilic due to four COOH groups).

  • Stability: Expected pH-dependent degradation above pH 8 via decarboxylation .

Material Science Applications

Coordination Polymers

The four carboxylic acid groups enable metal-ligand coordination, suggesting utility in:

  • MOF Construction: Potential linkers for porous materials with Cu²⁺/Zn²⁺ nodes .

  • Catalytic Supports: Immobilization of Pd nanoparticles for cross-coupling reactions .

Polymer Chemistry

  • Polyamides: Condensation with diamines could yield high-Tg polymers .

  • Hydrogels: pH-responsive networks via hydrogen bonding between COOH groups .

ParameterSpecification
Storage Temperature2-8°C (desiccated)
StabilityAvoid strong acids/bases
Hazard StatementsH315/H319/H335 (Skin/Eye/Respiratory irritation)
PPE RequirementsGloves, goggles, fume hood

Future Research Directions

  • Stereoselective Synthesis: Development of asymmetric catalytic methods for C6 configuration control .

  • Prodrug Development: Esterification of COOH groups to enhance membrane permeability .

  • Targeted Drug Delivery: Conjugation with antibodies/nanoparticles for cancer therapy .

  • Computational Modeling: DFT studies to predict binding modes with biological targets .

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